

SR-31747: A Technical Guide to its Discovery and Preclinical History

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Compound of Interest

Compound Name: SR-31747

Cat. No.: B1682618

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Introduction

SR-31747, a novel synthetic compound, emerged from the laboratories of Sanofi Recherche as a potent immunomodulatory and antiproliferative agent.^{[1][2]} Initially characterized as a high-affinity sigma ligand, its mechanism of action was later elucidated to involve the direct inhibition of a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the discovery, history, and preclinical development of **SR-31747**, with a focus on its mechanism of action, key experimental findings, and the quantitative data that defined its pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Early History

SR-31747 was first described as a novel sigma ligand with immunosuppressive properties.^[2] Developed by Sanofi Recherche in France, early investigations revealed its ability to bind with high affinity to sites in the immune system, particularly on lymphocytes.^[3] This initial discovery prompted further exploration into its potential as an immunomodulatory drug. Subsequent studies demonstrated its efficacy in animal models of immune dysregulation, such as preventing the development of acute graft-versus-host disease.^[1] A significant breakthrough in understanding its mechanism of action came with the discovery that **SR-31747** inhibits the enzyme $\Delta 8\text{-}\Delta 7$ sterol isomerase, a critical component of the cholesterol biosynthesis pathway.^[4] This finding linked its antiproliferative effects to the disruption of cellular sterol metabolism. Further research established that **SR-31747** also binds to sigma-1 ($\sigma 1$) and sigma-2 ($\sigma 2$) receptors, with a particularly high affinity for a site on the sterol isomerase, also known as the

emopamil-binding protein (EBP).[5][6] The promising preclinical data, particularly its potent antitumor activities in vitro and in vivo, led to its advancement into clinical trials.[5] Sanofi-Synthelabo reported that **SR-31747** was in Phase IIb clinical trials for the treatment of prostate and breast cancer around 2006-2007.[7]

Mechanism of Action

The primary mechanism of action of **SR-31747** is the inhibition of the enzyme $\Delta 8\text{-}\Delta 7$ sterol isomerase (emopamil-binding protein - EBP), which catalyzes a crucial step in the postsqualene cholesterol biosynthesis pathway.[4] By blocking this enzyme, **SR-31747** disrupts the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones. This inhibition of cholesterol synthesis is a key contributor to the compound's potent antiproliferative effects on both normal and cancerous cells.[5]

In addition to its enzymatic inhibition, **SR-31747** is a high-affinity ligand for sigma receptors, particularly the sigma-1 ($\sigma 1$) and sigma-2 ($\sigma 2$) subtypes.[5][6] While the precise interplay between sigma receptor binding and sterol isomerase inhibition is complex, it is believed that the binding to these receptors, especially the site on EBP, is integral to its pharmacological activity.[5] The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling, and its interaction with **SR-31747** may contribute to the observed cellular effects.[8] Furthermore, **SR-31747** has been shown to modulate the expression of key cytokines, such as blocking the transcription of interferon-gamma (IFN- γ) and granulocyte-macrophage colony-stimulating factor (GM-CSF), which likely contributes to its immunomodulatory properties.[1]

Quantitative Data

The pharmacological profile of **SR-31747** has been characterized by a range of quantitative measures, including binding affinities, in vivo efficacy, and antiproliferative potency.

Table 1: Binding Affinity and Receptor Occupancy of SR-31747

Parameter	Value	Species/Tissue	Reference
Kd ([³ H]SR-31747)	0.66 nM	Rat Spleen Membranes	[3]
Bmax ([³ H]SR-31747)	5646 fmol/mg protein	Rat Spleen Membranes	[3]
Kd (mammalian sterol isomerase)	1 nM	Recombinant	[4]

Table 2: In Vivo Efficacy of SR-31747

Assay	ED50	Route of Administration	Species	Reference
Inhibition of -- INVALID-LINK-- -3PPP binding to spleen membranes	0.18 mg/kg	i.p.	Mice	[3]
Inhibition of -- INVALID-LINK-- -3PPP binding to spleen membranes	1.43 mg/kg	oral	Mice	[3]
Inhibition of endotoxin-induced IL-1, IL-6, and TNF- α production	~2 mg/kg	-	-	[9]

Table 3: Antiproliferative Activity of SR-31747 (IC50 Values)

Cell Line	Cancer Type	IC50	Reference
MCF7	Breast (hormone-responsive)	10-10 to 10-8 M	[5]
MDA-MB-231	Breast (hormone-unresponsive)	10-10 to 10-8 M	[5]
BT20	Breast	10-10 to 10-8 M	[5]
LNCaP	Prostate (hormone-responsive)	10-10 to 10-8 M	[5]
DU-145	Prostate (hormone-unresponsive)	10-10 to 10-8 M	[5]
PC3	Prostate (hormone-unresponsive)	10-10 to 10-8 M	[5]

Experimental Protocols

Detailed methodologies for the key experiments that defined the pharmacological profile of **SR-31747** are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of **SR-31747** for its binding sites.

Protocol:

- Membrane Preparation: Spleen tissue from Sprague-Dawley rats was homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant was then centrifuged at high speed to pellet the membrane fraction. The final pellet was resuspended in the assay buffer.
- Binding Reaction: The membrane preparation was incubated with various concentrations of radiolabeled [³H]**SR-31747**.

- Incubation: The incubation was carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters were then washed with ice-cold buffer to remove any unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
- Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled **SR-31747**. Specific binding was calculated by subtracting non-specific binding from total binding. The Kd and Bmax values were determined by Scatchard analysis of the saturation binding data. For competition binding assays, membranes were incubated with a fixed concentration of a radiolabeled sigma ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of **SR-31747**.

In Vivo Inhibition of Radioligand Binding

Objective: To determine the in vivo efficacy of **SR-31747** in occupying its target receptors.

Protocol:

- Animal Model: Male mice were used for these experiments.
- Drug Administration: **SR-31747** was administered to the mice via either the intraperitoneal (i.p.) or oral (p.o.) route at various doses.
- Time Course: After a specific time (e.g., 30 minutes) following drug administration, the animals were sacrificed.
- Tissue Preparation: The spleens were rapidly removed and processed to prepare a membrane fraction as described in the radioligand binding assay protocol.
- Ex Vivo Binding Assay: The prepared spleen membranes were then incubated with a radiolabeled sigma ligand, such as --INVALID-LINK---3PPP, to measure the level of receptor occupancy by the administered **SR-31747**.

- Data Analysis: The dose of **SR-31747** that resulted in a 50% inhibition of the specific binding of the radioligand (ED50) was calculated.

Antiproliferative Assays

Objective: To determine the potency of **SR-31747** in inhibiting the growth of cancer cell lines.

Protocol:

- Cell Culture: Human breast and prostate cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: The cells were then treated with a range of concentrations of **SR-31747**.
- Incubation: The plates were incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.
- Data Analysis: The absorbance was read using a microplate reader, and the percentage of cell viability was calculated relative to untreated control cells. The concentration of **SR-31747** that caused a 50% reduction in cell viability (IC50) was determined from the dose-response curves.

Cytokine mRNA Expression Analysis

Objective: To investigate the effect of **SR-31747** on the expression of cytokine genes.

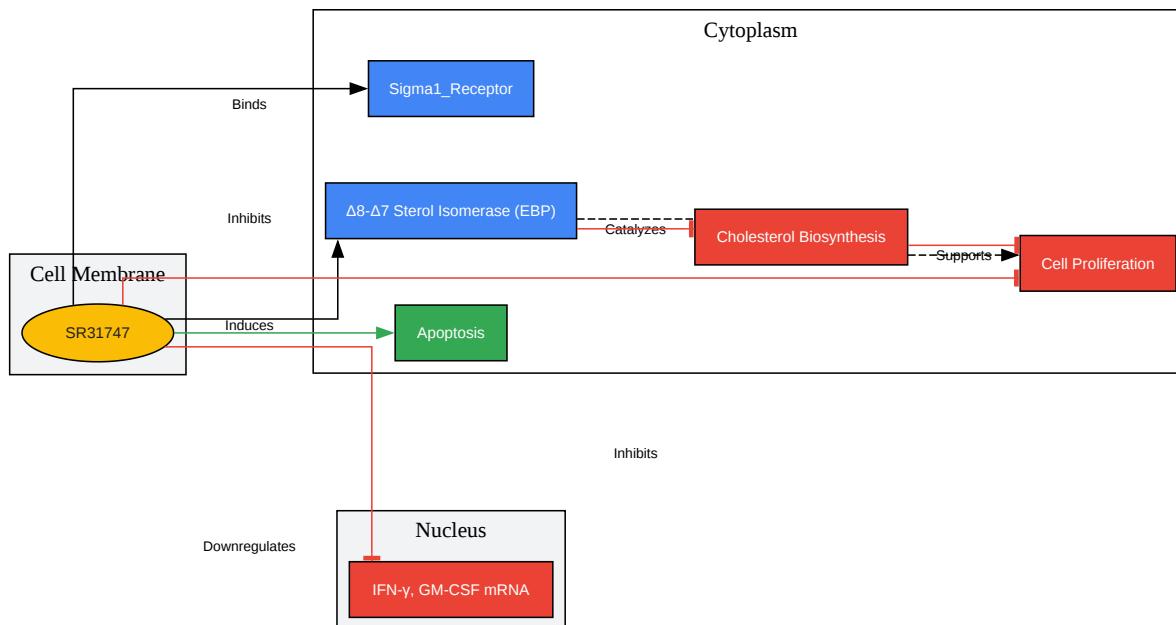
Protocol:

- Cell Stimulation: Spleen cells were stimulated in vitro with a mitogen (e.g., concanavalin A) in the presence or absence of **SR-31747**.

- RNA Extraction: After a defined incubation period, total RNA was extracted from the cells using a standard method such as guanidinium thiocyanate-phenol-chloroform extraction.
- Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
- Polymerase Chain Reaction (PCR): The cDNA was then used as a template for PCR amplification using specific primers for the cytokine genes of interest (e.g., IFN- γ , GM-CSF, IL-4) and a housekeeping gene (e.g., β -actin) as an internal control.
- Analysis of PCR Products: The amplified PCR products were separated by agarose gel electrophoresis and visualized by ethidium bromide staining. The intensity of the bands corresponding to the cytokine genes was quantified and normalized to the housekeeping gene to determine the relative mRNA expression levels.

Visualizations

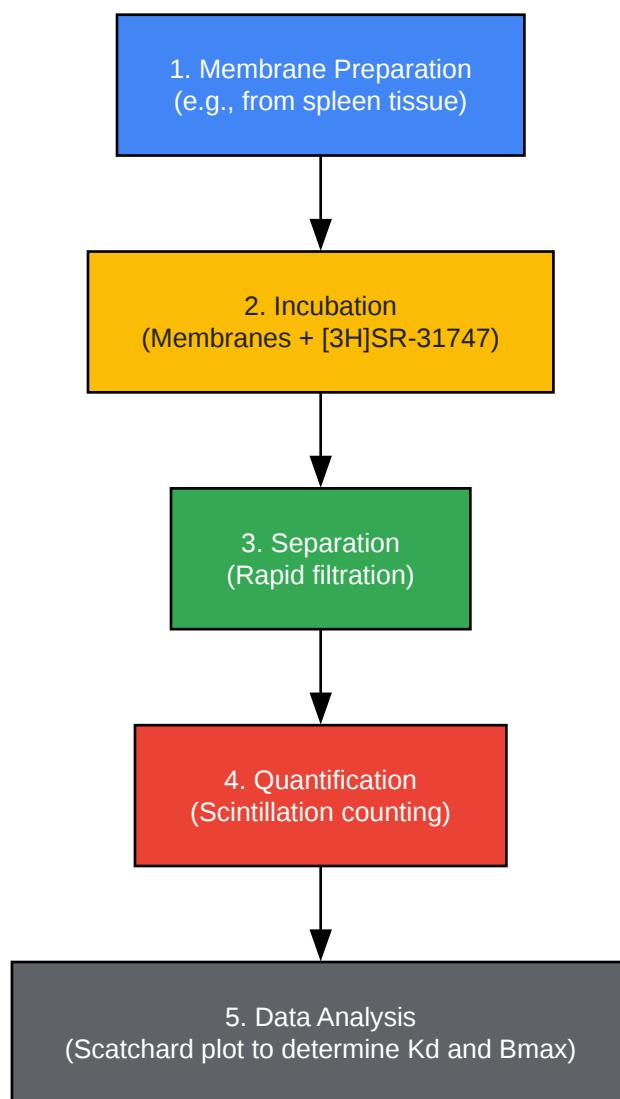
Signaling Pathway of SR-31747



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Caption: Proposed signaling pathway of **SR-31747**.

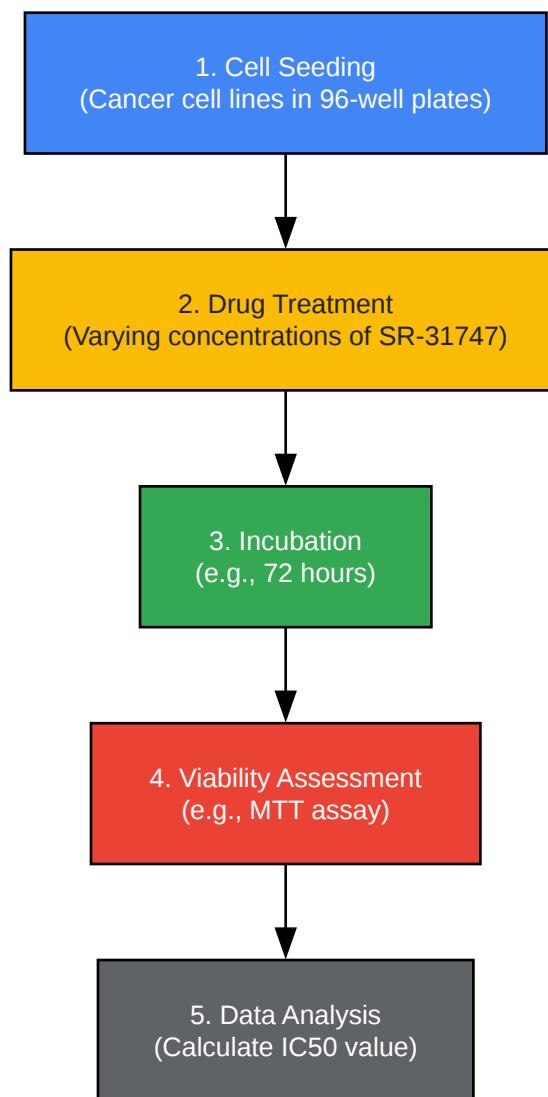
Experimental Workflow for Radioligand Binding Assay



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Caption: Workflow for a saturation radioligand binding assay.

Experimental Workflow for Antiproliferative Assay



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Caption: Workflow for determining the antiproliferative activity.

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